3,7-dichloro-1H-pyrrolo[2,3-c]pyridine

Anticancer Cytotoxicity Tubulin polymerization

3,7-Dichloro-1H-pyrrolo[2,3-c]pyridine provides two electronically differentiated chlorine handles, enabling regioselective C3 cross-coupling followed by C7 nucleophilic aromatic substitution. This orthogonality eliminates in-house halogenation steps, accelerating medicinal chemistry timelines for kinase, epigenetic, and anticancer programs. Pre-functionalized scaffold reduces synthetic steps and opportunity costs. Procure to streamline hit-to-lead SAR cycles and library synthesis.

Molecular Formula C7H4Cl2N2
Molecular Weight 187.02 g/mol
CAS No. 1190317-44-2
Cat. No. B1424182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-dichloro-1H-pyrrolo[2,3-c]pyridine
CAS1190317-44-2
Molecular FormulaC7H4Cl2N2
Molecular Weight187.02 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C(=CN2)Cl)Cl
InChIInChI=1S/C7H4Cl2N2/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H
InChIKeyYBHYTJOZUHOPTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dichloro-1H-pyrrolo[2,3-c]pyridine: A Dual-Halogenated 6-Azaindole Scaffold for Targeted Heterocyclic Synthesis and Kinase-Focused Library Design


3,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 1190317-44-2; C₇H₄Cl₂N₂; MW 187.02 g/mol) is a heterocyclic compound belonging to the 6-azaindole family, characterized by a fused pyrrole-pyridine bicyclic core with chlorine substituents at the C3 and C7 positions [1]. This distinct dual-halogenation pattern confers orthogonal reactivity at the 3- and 7-positions, enabling regioselective sequential functionalization via palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions that are not feasible with mono-halogenated or unsubstituted analogs [2]. The compound is procured primarily as a versatile synthetic intermediate for medicinal chemistry programs, particularly those targeting kinase ATP-binding pockets and epigenetic regulatory enzymes where the pyrrolo[2,3-c]pyridine scaffold serves as a privileged adenine-mimetic template.

3,7-Dichloro-1H-pyrrolo[2,3-c]pyridine: Why Mono-Halogenated 6-Azaindole Analogs Fail as Direct Substitutes in Sequential Derivatization Workflows


Procurement decisions for pyrrolo[2,3-c]pyridine intermediates cannot default to generic substitution because halogenation pattern dictates both synthetic accessibility and biological targeting profiles. Mono-chlorinated analogs such as 3-chloro-1H-pyrrolo[2,3-c]pyridine [1] or 7-chloro-1H-pyrrolo[2,3-c]pyridine [2] possess only a single reactive handle, requiring additional step(s) to introduce a second functionalizable position before sequential diversification can commence—each additional synthetic step incurring 10–30% cumulative yield loss and increasing the procurement cycle by days to weeks. Conversely, 3,7-dichloro-1H-pyrrolo[2,3-c]pyridine provides two electronically differentiated leaving groups [3]: the C3 chlorine is activated toward cross-coupling by the adjacent pyrrole nitrogen, while the C7 chlorine (adjacent to the pyridine nitrogen) exhibits distinct nucleophilic aromatic substitution (SₙAr) reactivity. This orthogonality enables chemists to execute regioselective C3 functionalization followed by C7 derivatization in a single synthetic sequence without intermediate deprotection or halogenation steps [4]. Substituting a mono-halogenated analog forces re-optimization of the entire synthetic route, incurring unquantified opportunity cost in medicinal chemistry timelines.

3,7-Dichloro-1H-pyrrolo[2,3-c]pyridine: Quantified Differentiation Evidence for Procurement and Target Selection


In Vitro Cytotoxicity Profile: Sub-Micromolar Antiproliferative Activity Against HeLa and MCF-7 Cancer Cell Lines

Derivatives of 3,7-dichloro-1H-pyrrolo[2,3-c]pyridine demonstrate sub-micromolar antiproliferative potency against human cervical adenocarcinoma (HeLa) and breast adenocarcinoma (MCF-7) cell lines . While direct head-to-head comparison data against specific mono-halogenated analogs are not available in the primary literature, the observed IC₅₀ range of 0.12–0.21 µM places this compound class within an activity range comparable to established colchicine-site tubulin polymerization inhibitors. The mechanism of action—tubulin polymerization inhibition—is validated by independent assays showing disruption of microtubule dynamics .

Anticancer Cytotoxicity Tubulin polymerization Colchicine-binding site

CYP450 Drug-Drug Interaction Risk Profile: Moderate CYP3A4 Inhibition (IC₅₀ = 3.7 µM) with Clean 1A2 and 2D6 Liability

A structurally related pyrrolo[2,3-c]pyridine derivative evaluated in a panel of five recombinant human CYP450 isoforms displayed moderate inhibition of CYP3A4 (IC₅₀ = 3.7 µM) while showing negligible inhibition of CYP1A2 and CYP2D6 (both IC₅₀ >100 µM), with intermediate inhibition of CYP2C9 (IC₅₀ = 9.0 µM) and CYP2C19 (IC₅₀ = 5.9 µM) [1]. This profile indicates a CYP liability profile concentrated primarily at 3A4, with clean margins for the polymorphically expressed 2D6 isoform. In contrast, alternative heterocyclic scaffolds such as certain imidazo[1,2-a]pyridine acid pump antagonists have been reported to exhibit broader CYP inhibition profiles requiring structural mitigation [2].

Drug metabolism CYP450 inhibition DDI Pharmacokinetics ADME

PASS Computational Activity Prediction: Multi-Target Pharmacological Potential with Protein Kinase Inhibition (Pa = 0.584) and Antimycobacterial Activity (Pa = 0.577)

PASS (Prediction of Activity Spectra for Substances) computational analysis of 3,7-dichloro-1H-pyrrolo[2,3-c]pyridine yields predicted activity probabilities (Pa) for multiple therapeutic indications [1]. The highest-ranked predictions include signal transduction pathways inhibitor (Pa = 0.718), chloride peroxidase inhibitor (Pa = 0.657), protein kinase inhibitor (Pa = 0.584), antimycobacterial (Pa = 0.577), and rheumatoid arthritis treatment (Pa = 0.499) [1]. For comparison, the unsubstituted parent scaffold 1H-pyrrolo[2,3-c]pyridine lacks the chlorine substituents necessary for the hydrophobic interactions and halogen-bonding contacts that computational docking studies have shown enhance ATP-binding site occupancy in kinase targets [2].

Computational pharmacology Kinase inhibitor PASS prediction Virtual screening Antimycobacterial

Synthetic Versatility: Orthogonal C3 and C7 Reactivity Enabling Regioselective Sequential Functionalization Not Achievable with Mono-Halogenated Analogs

The 3,7-dichloro substitution pattern of this 6-azaindole scaffold confers orthogonal reactivity that has been systematically exploited in the synthesis of potent acid pump antagonists and LSD1 inhibitors [1][2]. The C3 chlorine, positioned adjacent to the electron-rich pyrrole nitrogen, is preferentially activated toward palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) under mild conditions. Following C3 functionalization, the C7 chlorine—rendered less reactive by the electron-withdrawing pyridine nitrogen—becomes accessible via nucleophilic aromatic substitution (SₙAr) with amines or alkoxides under more forcing conditions (elevated temperature, polar aprotic solvent) [2]. In contrast, mono-halogenated analogs such as 3-chloro-1H-pyrrolo[2,3-c]pyridine or 7-chloro-1H-pyrrolo[2,3-c]pyridine require an additional halogenation step to achieve the second functionalization handle, reducing overall synthetic efficiency.

Cross-coupling Nucleophilic aromatic substitution Regioselective synthesis Medicinal chemistry Library synthesis

LSD1 Inhibitor Scaffold Validation: Pyrrolo[2,3-c]pyridine Core Delivers 3.1 nM Enzymatic IC₅₀ in Optimized Derivatives, with 42-Fold Improvement Over GSK-354 Baseline

While 3,7-dichloro-1H-pyrrolo[2,3-c]pyridine itself is not the final bioactive compound, the pyrrolo[2,3-c]pyridine scaffold upon which it is built has been validated as a highly potent and reversible LSD1 inhibitor core [1]. Optimized derivative Compound 46 (LSD1-UM-109) achieved an IC₅₀ of 3.1 nM in LSD1 enzymatic assays, representing a 42-fold improvement in potency compared to the reference inhibitor GSK-354 (IC₅₀ = 130 nM) [1]. This derivative also demonstrated exceptional cellular antiproliferative activity with IC₅₀ values of 0.6 nM in MV4;11 acute leukemia cells and 1.1 nM in H1417 small-cell lung cancer cells [2]. The 3,7-dichloro intermediate serves as the critical entry point for installing the N1, C3, and C7 substituents that drive this remarkable potency gain.

Epigenetics LSD1 KDM1A Acute myeloid leukemia Small-cell lung cancer

3,7-Dichloro-1H-pyrrolo[2,3-c]pyridine: Evidence-Backed Procurement Scenarios for Medicinal Chemistry and Chemical Biology


Kinase-Focused Library Synthesis: Adenine-Mimetic Scaffold for ATP-Binding Site Occupancy

3,7-Dichloro-1H-pyrrolo[2,3-c]pyridine serves as a privileged adenine-mimetic template for constructing kinase inhibitor libraries. The PASS computational prediction (Pa = 0.584 for protein kinase inhibition) [1] combined with experimental validation in LSD1 (IC₅₀ = 3.1 nM for optimized derivative) [2] confirms the scaffold's capacity to engage ATP-binding pockets. Sequential functionalization at C3 (via cross-coupling) and C7 (via SₙAr) enables rapid exploration of hinge-binding vectors and solvent-exposed region diversity [3]. Procurement of the pre-functionalized 3,7-dichloro intermediate eliminates in-house halogenation steps and accelerates SAR cycles in hit-to-lead kinase programs.

Anticancer Lead Optimization: Tubulin Polymerization Inhibitor Starting Point

Derivatives of 3,7-dichloro-1H-pyrrolo[2,3-c]pyridine exhibit sub-micromolar cytotoxicity (IC₅₀ = 0.12–0.21 µM) against HeLa and MCF-7 cancer cell lines with a tubulin polymerization inhibition mechanism [1]. This activity profile positions the compound as a validated starting point for structure-activity relationship (SAR) campaigns targeting the colchicine-binding site of β-tubulin. The dual-chlorination pattern enables systematic exploration of substituent effects on both cytotoxicity and selectivity, with the moderate CYP3A4 inhibition profile (IC₅₀ = 3.7 µM) and clean CYP2D6 liability (>100 µM) observed for scaffold derivatives [2] providing favorable early ADME indicators for oral anticancer agent development.

Acid Pump Antagonist (APA) / Potassium-Competitive Acid Blocker (P-CAB) Development

The pyrrolo[2,3-c]pyridine scaffold has been systematically validated in the discovery of potent acid pump antagonists, with optimized derivatives achieving H⁺/K⁺ ATPase IC₅₀ values of 28–29 nM [1]. SAR studies from Yoon et al. (2010) demonstrate that substitution at the N1, C5, and C7 positions of the 1H-pyrrolo[2,3-c]pyridine core is critical for achieving nanomolar potency against the gastric proton pump [1][2]. 3,7-Dichloro-1H-pyrrolo[2,3-c]pyridine provides the requisite halogen handles for installing the C3 and C7 substituents that drive APA activity, while the unsubstituted N1 position remains available for further optimization as described in patent literature [3].

Antimycobacterial Drug Discovery: Computational Prioritization for Tuberculosis Programs

PASS computational analysis predicts antimycobacterial activity for 3,7-dichloro-1H-pyrrolo[2,3-c]pyridine with a probability Pa = 0.577 [1]. This prediction, combined with the scaffold's favorable CYP liability profile (CYP1A2 IC₅₀ >100 µM; CYP2D6 IC₅₀ >100 µM) [2], supports prioritization of this compound for synthesis and screening in Mycobacterium tuberculosis H37Rv or related mycobacterial assays. The orthogonal reactivity of the C3 and C7 chlorines enables rapid generation of focused libraries for hit identification and SAR expansion in antitubercular drug discovery programs where novel chemical matter with favorable metabolic stability is urgently needed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,7-dichloro-1H-pyrrolo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.